Cas no 157967-07-2 (N-Boc-dolaproine)

N-Boc-dolaproine Chemical and Physical Properties
Names and Identifiers
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- N-Boc-dolaproine
- (2R,3R)-BOC-dolaproine
- (2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
- AK126815
- 2-(2-Carboxy-1-Methoxypropyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- (2S,3S)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid
- CS-15655
- D72479
- CS-0009843
- 157967-07-2
- AKOS037650991
- (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
-
- Inchi: 1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)
- InChI Key: LNEHHTWYEBGHBY-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(=O)O)C)C1CCCN1C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 287.17327290 g/mol
- Monoisotopic Mass: 287.17327290 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 287.35
- XLogP3: 1.7
- Topological Polar Surface Area: 76.1
N-Boc-dolaproine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM535547-100mg |
(2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid |
157967-07-2 | 97% | 100mg |
$1692 | 2023-01-02 | |
Key Organics Ltd | CS-15655-100mg |
(2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid |
157967-07-2 | >97% | 100mg |
£2063.72 | 2025-02-08 |
N-Boc-dolaproine Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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5. Book reviews
Additional information on N-Boc-dolaproine
Professional Introduction to N-Boc-dolaproine (CAS No. 157967-07-2)
N-Boc-dolaproine, a compound with the chemical name N-Boc-dolaproine and the CAS number CAS no157967-07-2, is a significant intermediate in the field of pharmaceutical chemistry. This compound has garnered attention due to its utility in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders. The Boc (tert-butoxycarbonyl) protecting group in its structure plays a crucial role in facilitating selective modifications during peptide and protein synthesis, making it a valuable tool for medicinal chemists.
The structure of N-Boc-dolaproine consists of a dolaproine backbone, which is an α-amino acid derivative characterized by its non-proteinogenic nature. This feature makes it an attractive building block for designing novel therapeutic agents with unique pharmacological profiles. The Boc group, attached to the nitrogen atom of the amino group, provides stability under various reaction conditions while allowing for controlled deprotection when needed. This balance between reactivity and stability is essential for multi-step synthetic routes in drug development.
In recent years, there has been a growing interest in exploring the potential of N-Boc-dolaproine in the treatment of neurological conditions. Dolaprine derivatives have shown promise as modulators of neurotransmitter systems, particularly in the context of glutamate and GABA receptor interactions. Studies have indicated that compounds structurally related to N-Boc-dolaproine may exhibit neuroprotective properties, making them candidates for further investigation in preclinical models. The Boc-protected form ensures that researchers can systematically explore these properties without interference from side reactions.
The pharmaceutical industry has increasingly relied on protected amino acid derivatives like N-Boc-dolaproine due to their versatility in synthetic chemistry. The Boc group allows for easy introduction into peptide chains and subsequent modifications, which is critical for constructing complex biomolecules such as antibodies and enzyme inhibitors. Recent advancements in solid-phase peptide synthesis (SPPS) have further enhanced the utility of protected amino acids like N-Boc-dolaproine, enabling high-throughput screening of novel drug candidates.
Moreover, N-Boc-dolaproine has found applications beyond traditional peptide synthesis. Its unique structural features make it a valuable scaffold for designing small-molecule drugs that interact with biological targets outside the realm of peptides. For instance, researchers have explored its potential as a precursor for kinase inhibitors and other small-molecule therapeutics. The ability to functionalize both the carboxyl and amino groups while maintaining stability under various conditions provides a synthetic platform that is both flexible and robust.
The synthesis of N-Boc-dolaproine itself is a testament to the ingenuity of modern organic chemistry. While the exact synthetic route may vary depending on the specific requirements of the project, common approaches involve the protection of dolaprolinonic acid followed by Boc group introduction. These synthetic strategies often leverage catalytic methods to improve efficiency and yield, aligning with green chemistry principles that emphasize sustainability and minimal waste generation.
As research continues to uncover new therapeutic applications for compounds like N-Boc-dolaproine, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships facilitate rapid translation of laboratory findings into clinical candidates, accelerating the drug development pipeline. The compound's well-characterized reactivity profile and stability under various conditions make it an ideal candidate for such collaborative efforts.
In conclusion, N-Boc-dolaproine (CAS no157967-07-2) represents a significant advancement in pharmaceutical chemistry due to its role as a versatile intermediate in drug synthesis. Its structural features and protective groups enable researchers to design complex molecules with precision, making it indispensable in both academic research and industrial applications. As new discoveries are made regarding its potential therapeutic benefits, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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